REACTION_CXSMILES
|
O.[C:2](Cl)(Cl)=[S:3].[NH2:6][C:7]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:8]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:10]>C(Cl)Cl>[C:9]([C:8]1[CH:17]=[C:18]([Cl:21])[CH:19]=[CH:20][C:7]=1[N:6]=[C:2]=[S:3])(=[O:10])[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
352 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously while a solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A five liter, 3-necked, round-bottom flask equipped with a condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction vessel was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
was added over a period of 20 to 25 minutes
|
Duration
|
22.5 (± 2.5) min
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
WASH
|
Details
|
was rinsed with about 150 ml of methylene chloride
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for about one hour with the ice bath in place
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Then the ice bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for one additional hour
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from hexane
|
Type
|
CUSTOM
|
Details
|
to yield tan crystals
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=C(C=CC(=C1)Cl)N=C=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |